4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene
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Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene is an organic compound characterized by the presence of a hexafluoropropylthio group attached to a toluene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene typically involves the reaction of toluene with hexafluoropropylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hexafluoropropylthio group to a thiol group.
Substitution: The aromatic ring of toluene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives of toluene.
Scientific Research Applications
4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene involves its interaction with specific molecular targets and pathways. The hexafluoropropylthio group can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and stability. These interactions are crucial for its effectiveness in different applications, such as catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Utilized as a ligand in coordination chemistry.
Uniqueness
4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene is unique due to the presence of the hexafluoropropylthio group, which imparts distinct chemical properties such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6S/c1-6-2-4-7(5-3-6)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIWURNVWFMKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(C(F)(F)F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319055 |
Source
|
Record name | 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-11-8 |
Source
|
Record name | 1-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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